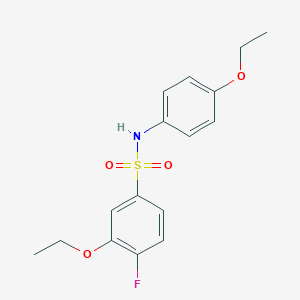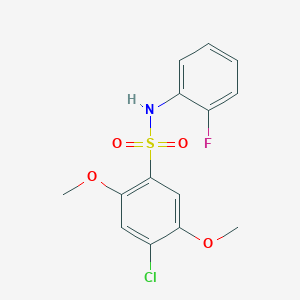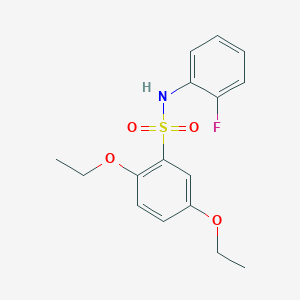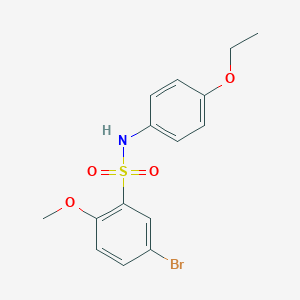
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, also known as BEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BEMP is a sulfonamide derivative that has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the growth of bacterial cells by disrupting their cell walls.
Biochemical and Physiological Effects:
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the activity of COX-2. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, there are also some limitations to its use in lab experiments. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its cytotoxicity can make it challenging to work with in cell-based assays.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. One area of research could focus on the development of new drugs based on the structure of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. Another area of research could focus on the mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide and its interactions with various enzymes and proteins. Additionally, further studies could investigate the potential applications of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide in the treatment of various diseases, including cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown significant cytotoxicity. It has also been tested against various bacterial strains and has exhibited antibacterial activity.
Propriétés
Formule moléculaire |
C15H16BrNO4S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-13-7-5-12(6-8-13)17-22(18,19)15-10-11(16)4-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clé InChI |
CUVREIVWWUZOIO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






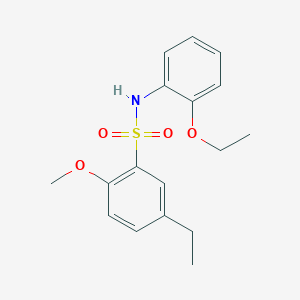
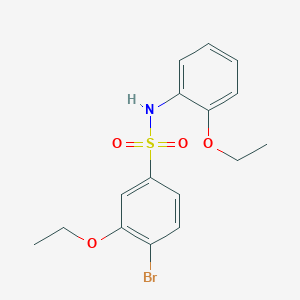
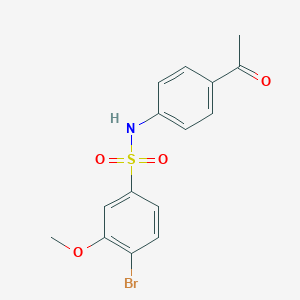
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
